molecular formula C13H7Cl3N2O3 B5532082 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide CAS No. 328258-42-0

4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide

Cat. No.: B5532082
CAS No.: 328258-42-0
M. Wt: 345.6 g/mol
InChI Key: VGOOYJLWZFNZFG-UHFFFAOYSA-N
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Description

4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide is an organic compound with a complex structure, characterized by the presence of chloro, dichlorophenyl, and nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide typically involves the nitration of 4-chlorobenzamide followed by the introduction of the 2,3-dichlorophenyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent step involves the reaction of the nitrated intermediate with 2,3-dichloroaniline in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, leading to the formation of corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-chloro-N-(2,3-dichlorophenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,3-dichlorophenyl)benzamide
  • 4-chloro-N-(2,3-dichlorophenyl)butyramide
  • 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide

Uniqueness

4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of chloro, dichlorophenyl, and nitro groups in a single molecule provides a versatile scaffold for further chemical modifications and exploration of its pharmacological properties.

Properties

IUPAC Name

4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3/c14-8-5-4-7(6-11(8)18(20)21)13(19)17-10-3-1-2-9(15)12(10)16/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOOYJLWZFNZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240018
Record name 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328258-42-0
Record name 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328258-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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